molecular formula C14H15BO4 B1591325 (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 1072952-02-3

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Cat. No. B1591325
M. Wt: 258.08 g/mol
InChI Key: ISSAOILCOPRMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 1072952-02-3. It has a linear formula of C14H15BO4 . The compound has a molecular weight of 258.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15BO4/c1-18-14-8-3-2-5-11(14)10-19-13-7-4-6-12(9-13)15(16)17/h2-9,16-17H,10H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 462.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 76.3±3.0 kJ/mol, a flash point of 233.6±31.5 °C, and an index of refraction of 1.583 . The compound has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Organic Synthesis

  • Application Summary: This compound has been used in the preparation and applications of 4-Methoxybenzyl Esters in Organic Synthesis . The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group . This ester may be readily introduced in high yield under a number of mild reaction conditions .
  • Methods of Application: The PMB ester is introduced into the molecule as a protecting group. It possesses excellent stability under many reaction conditions, therefore, it can be used in a variety of settings .
  • Results or Outcomes: The PMB ester has been found to have sufficient stability to withstand many common transformations but can still be removed under mild conditions when desired .

Industrial Applications

  • Application Summary: “(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid”, also known as MBPA, has potential industrial applications.
  • Results or Outcomes: The source did not provide specific results or outcomes from these applications.

Biodevices

  • Application Summary: This compound has been used in the design, synthesis, and application of biodevices with characteristic length scales ranging from millimeters to nanometers . It has shown an outstanding ability to prevent nonspecific protein adsorption .
  • Methods of Application: The compound is used in the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
  • Results or Outcomes: The compound has been applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

Commercial Availability

  • Application Summary: “(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid” is commercially available and can be purchased for use in various research and industrial applications .
  • Results or Outcomes: The source did not provide specific results or outcomes from these applications .

Safety And Hazards

The compound should be stored at a refrigerated temperature . For safety, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[3-[(2-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-8-3-2-5-11(14)10-19-13-7-4-6-12(9-13)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSAOILCOPRMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584775
Record name {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

CAS RN

1072952-02-3
Record name {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.